N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Overview
Description
Preparation Methods
The synthesis of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through various methods, including the use of thiophene-2-carboxylic acid or its derivatives.
Formation of the Final Compound: The final step involves the reaction of the oxadiazole-thiophene intermediate with propan-1-amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride can be compared with other oxadiazole derivatives, such as:
3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole: This compound is a broad-spectrum nematicide with significant agricultural applications.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds have been studied for their potential as anticancer agents.
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene, showing stimulant effects.
The uniqueness of this compound lies in its specific combination of the oxadiazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-10(13-14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCFFRIZFBTDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=NO1)C2=CC=CS2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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